N-(4-butylphenyl)-N'-cyclohexylurea
Description
N-(4-butylphenyl)-N'-cyclohexylurea is a substituted urea derivative characterized by a 4-butylphenyl group attached to one nitrogen atom and a cyclohexyl group to the other. This compound belongs to a broader class of urea-based molecules, which are widely studied for their pharmacological and biochemical properties, particularly in modulating protein targets such as ion channels and enzymes. Its structural features—a hydrophobic butyl chain and a rigid cyclohexyl moiety—contribute to its solubility, binding affinity, and metabolic stability, making it a candidate for therapeutic and industrial applications .
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4g/mol |
IUPAC Name |
1-(4-butylphenyl)-3-cyclohexylurea |
InChI |
InChI=1S/C17H26N2O/c1-2-3-7-14-10-12-16(13-11-14)19-17(20)18-15-8-5-4-6-9-15/h10-13,15H,2-9H2,1H3,(H2,18,19,20) |
InChI Key |
QKAHEKCEJBPTBY-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonylurea Derivatives
Sulfonylurea drugs like Glibenclamide (N-(4-[3-(2-methoxy-5-chlorobenzamido)benzosulphonyl)-N'-cyclohexylurea) share a sulfonamide bridge and cyclohexylurea group with the target compound. Key differences include:
- Substituents : Glibenclamide has a methoxy-chlorobenzamido group, enhancing its hypoglycemic activity via ATP-sensitive potassium channel inhibition, whereas the butylphenyl group in N-(4-butylphenyl)-N'-cyclohexylurea may prioritize lipophilicity and membrane permeability .
Table 1: Structural Comparison with Sulfonylureas
| Compound | R₁ Group | R₂ Group | Key Functional Groups | Primary Use |
|---|---|---|---|---|
| This compound | 4-butylphenyl | Cyclohexyl | Urea | Research compound |
| Glibenclamide | Methoxy-chlorobenzamido | Cyclohexyl | Sulfonamide, Urea | Antidiabetic drug |
| Metahexamide | 3-amino-4-methylbenzene | Cyclohexyl | Sulfonamide, Urea | Antidiabetic (historical) |
Substituted Phenylurea Derivatives
- This compound’s applications span agrochemicals and materials science.
- N-(4-anilinophenyl)-N'-cyclohexylurea (): The anilinophenyl group may improve aromatic stacking interactions, offering distinct binding kinetics relative to the butylphenyl analog.
Table 2: Physicochemical Properties
*Estimated based on substituent contributions.
Thiourea Analogs
- 1-Benzoyl-3-(4-n-butylphenyl)thiourea (): Replacing urea’s oxygen with sulfur (thiourea) alters hydrogen-bonding capacity and metal coordination properties.
Pharmacological and Biochemical Insights
- Mechanistic Specificity: Compounds like those in (N-phenyl-N'-(4-phenoxy)cyclohexylureas) demonstrate improved cell proliferation and eIF2α phosphorylation activity, possibly due to optimized cell penetration or target affinity. This compound’s butyl chain may similarly enhance membrane interaction but requires validation .
- Off-Target Effects : Some urea derivatives exhibit off-target activity at IC50 concentrations (), highlighting the need for rigorous selectivity studies in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
